molecular formula C10H12FNO2 B13048796 Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate

Cat. No.: B13048796
M. Wt: 197.21 g/mol
InChI Key: JYSWBTANDWYXPY-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H12FNO2. This compound is a derivative of benzoic acid and features a fluorine atom, an amino group, and two methyl groups attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate typically involves the esterification of 3-amino-6-fluoro-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2,4-dimethylbenzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Methyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of a fluorine atom, leading to different chemical properties.

Uniqueness

Methyl 3-amino-6-fluoro-2,4-dimethylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-amino-6-fluoro-2,4-dimethylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-5-4-7(11)8(10(13)14-3)6(2)9(5)12/h4H,12H2,1-3H3

InChI Key

JYSWBTANDWYXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C(=O)OC)F

Origin of Product

United States

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